molecular formula C9H9N5OS B2791308 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1334373-84-0

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2791308
CAS No.: 1334373-84-0
M. Wt: 235.27
InChI Key: LPQZDMVLZHXEON-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound that contains both imidazole and pyridazine rings. These structures are known for their broad range of biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a dicarbonyl compound.

    Thioacetamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridazine ring can interact with various receptors, modulating their function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Contains an imidazole and pyridine ring, known for its antimicrobial properties.

    2-(2-Pyridyl)imidazole: Similar structure but with different biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

Uniqueness

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of imidazole and pyridazine rings, which allows it to interact with a broader range of biological targets compared to similar compounds. This makes it a versatile molecule for various scientific research applications.

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c10-7(15)5-16-9-2-1-8(12-13-9)14-4-3-11-6-14/h1-4,6H,5H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZDMVLZHXEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=CN=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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